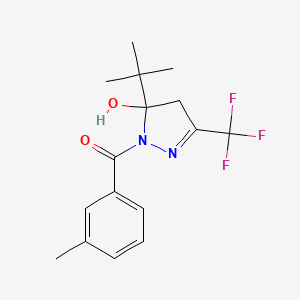
5-tert-butyl-1-(3-methylbenzoyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-tert-butyl-1-(3-methylbenzoyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and organic synthesis. This compound is also known as TAK-242 and is a small molecule inhibitor of Toll-like receptor 4 (TLR4) signaling.
Wirkmechanismus
TAK-242 works by inhibiting the TLR4 signaling pathway, which is a critical component of the innate immune response. TLR4 is a transmembrane protein that recognizes various pathogen-associated molecular patterns (PAMPs) and activates the immune response. TAK-242 binds to a specific site on TLR4, preventing the recruitment of downstream signaling molecules and ultimately inhibiting the immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TAK-242 have been extensively studied. In vitro studies have shown that TAK-242 inhibits the production of various cytokines and chemokines, including TNF-alpha, IL-1beta, and IL-6. In vivo studies have shown that TAK-242 can reduce inflammation and tumor growth in animal models. However, the long-term effects of TAK-242 on human health are still unknown.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TAK-242 is its specificity for TLR4, making it a valuable tool for studying the TLR4 signaling pathway. However, TAK-242 has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations. These limitations should be taken into consideration when designing experiments using TAK-242.
Zukünftige Richtungen
There are several future directions for research on TAK-242, including:
1. Further studies on the mechanism of TAK-242 inhibition of TLR4 signaling.
2. Development of more potent and selective TLR4 inhibitors based on the structure of TAK-242.
3. Investigation of the potential therapeutic applications of TAK-242 for various diseases, including cancer and inflammatory disorders.
4. Evaluation of the long-term effects of TAK-242 on human health through clinical trials and epidemiological studies.
5. Exploration of the potential use of TAK-242 as a tool for studying the role of TLR4 signaling in various physiological processes.
In conclusion, TAK-242 is a small molecule inhibitor of TLR4 signaling that has gained significant attention from the scientific community due to its potential applications in various fields. Its specificity for TLR4 and anti-inflammatory properties make it a valuable tool for studying the immune response and developing new therapies for various diseases. However, further research is needed to fully understand its mechanism of action and long-term effects on human health.
Synthesemethoden
The synthesis of TAK-242 involves several steps, including the reaction of 3-methylbenzoyl chloride with tert-butylamine to form N-tert-butyl-3-methylbenzamide. This intermediate product is then reacted with trifluoroacetic acid to form N-tert-butyl-3-methylbenzamide trifluoroacetate. Finally, the reaction of this intermediate product with 4,5-dihydro-1H-pyrazol-5-ol in the presence of triethylamine results in the formation of TAK-242.
Wissenschaftliche Forschungsanwendungen
TAK-242 has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and organic synthesis. In medicinal chemistry, TAK-242 has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various diseases. In biochemistry, TAK-242 has been used to study the mechanism of TLR4 signaling, which plays a critical role in the immune response. In organic synthesis, TAK-242 has been used as a building block for the synthesis of various compounds.
Eigenschaften
IUPAC Name |
[5-tert-butyl-5-hydroxy-3-(trifluoromethyl)-4H-pyrazol-1-yl]-(3-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O2/c1-10-6-5-7-11(8-10)13(22)21-15(23,14(2,3)4)9-12(20-21)16(17,18)19/h5-8,23H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSARCFHHKATPAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2C(CC(=N2)C(F)(F)F)(C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-2-furamide](/img/structure/B5316170.png)
![2-{[4-(4H-1,2,4-triazol-4-yl)-1-piperidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5316172.png)
![3-phenyl-5-{[6-(4H-1,2,4-triazol-4-yl)pyridin-2-yl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5316177.png)
![2-cyclopropyl-4-[3-(1H-imidazol-1-ylmethyl)-1-piperidinyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5316179.png)
![2-bromo-N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5316183.png)
![4-benzoyl-5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5316194.png)
![8-chloro-2-[2-(trifluoromethyl)morpholin-4-yl]quinoline](/img/structure/B5316208.png)
![2-(4-nitrophenyl)-N'-[(4-phenoxybutanoyl)oxy]ethanimidamide](/img/structure/B5316209.png)
![N-[1-(3-methoxyphenyl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5316210.png)
![4-chloro-1-[(5-chloro-2-thienyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5316220.png)

![4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,2,2-trimethylpiperazine](/img/structure/B5316233.png)
![methyl 2-{[3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyanoacryloyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5316234.png)
![2-[2-(4-bromophenyl)vinyl]-3-(2-naphthyl)-4(3H)-quinazolinone](/img/structure/B5316245.png)
